molecular formula C16H20N6O B14976112 N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976112
M. Wt: 312.37 g/mol
InChI Key: AKGIPJJUTNPSFB-UHFFFAOYSA-N
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Description

“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” typically involves multi-step organic reactions. The starting materials might include aniline derivatives, pyrazole, and pyrimidine precursors. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the aniline group.

    Cyclization: reactions to form the pyrazolopyrimidine core.

    Alkylation: reactions to attach the methoxypropylamine side chain.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to accelerate the reactions.

    Solvents: that facilitate the reactions.

    Temperature and pressure: control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” can undergo various chemical reactions, including:

    Oxidation: Conversion of the aniline group to nitro or other oxidized forms.

    Reduction: Reduction of any nitro groups back to aniline.

    Substitution: Halogenation or other substitutions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce halogen atoms into the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: Known for their diverse biological activities.

    Aniline derivatives: Commonly used in medicinal chemistry.

    Methoxypropylamine derivatives: Used in various chemical syntheses.

Uniqueness

“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

6-N-(3-methoxypropyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-22-15-13(11-18-22)14(19-12-7-4-3-5-8-12)20-16(21-15)17-9-6-10-23-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,17,19,20,21)

InChI Key

AKGIPJJUTNPSFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCCOC

Origin of Product

United States

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